molecular formula C18H22ClN5O4 B11454946 ethyl 3-{2-[N'-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate

ethyl 3-{2-[N'-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate

Cat. No.: B11454946
M. Wt: 407.8 g/mol
InChI Key: YQONOIQZJOHZIW-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a carbamimidamido group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Carbamimidamido Group: This step involves the reaction of the pyrimidine derivative with 5-chloro-2-methoxyphenyl isocyanate to form the carbamimidamido group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can be compared with similar compounds such as:

    Ethyl 3-(2-chloro-3-methoxyphenyl)-2-cyano-2-propenoate: Similar in structure but with different functional groups, leading to different reactivity and applications.

  • N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide : Another compound with a pyrimidine ring and chloro group, but with different substituents affecting its properties and uses.

Conclusion

Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22ClN5O4

Molecular Weight

407.8 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-(5-chloro-2-methoxyanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C18H22ClN5O4/c1-4-28-15(25)8-6-12-10(2)21-18(23-16(12)26)24-17(20)22-13-9-11(19)5-7-14(13)27-3/h5,7,9H,4,6,8H2,1-3H3,(H4,20,21,22,23,24,26)

InChI Key

YQONOIQZJOHZIW-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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